(S)-2-Methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole hydrochloride (S)-2-Methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13799513
InChI: InChI=1S/C12H15N3.ClH/c1-9-14-11-4-2-3-5-12(11)15(9)10-6-7-13-8-10;/h2-5,10,13H,6-8H2,1H3;1H/t10-;/m0./s1
SMILES: CC1=NC2=CC=CC=C2N1C3CCNC3.Cl
Molecular Formula: C12H16ClN3
Molecular Weight: 237.73 g/mol

(S)-2-Methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole hydrochloride

CAS No.:

Cat. No.: VC13799513

Molecular Formula: C12H16ClN3

Molecular Weight: 237.73 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Methyl-1-(pyrrolidin-3-yl)-1H-benzo[d]imidazole hydrochloride -

Specification

Molecular Formula C12H16ClN3
Molecular Weight 237.73 g/mol
IUPAC Name 2-methyl-1-[(3S)-pyrrolidin-3-yl]benzimidazole;hydrochloride
Standard InChI InChI=1S/C12H15N3.ClH/c1-9-14-11-4-2-3-5-12(11)15(9)10-6-7-13-8-10;/h2-5,10,13H,6-8H2,1H3;1H/t10-;/m0./s1
Standard InChI Key DTNJEZJTWBQTRB-PPHPATTJSA-N
Isomeric SMILES CC1=NC2=CC=CC=C2N1[C@H]3CCNC3.Cl
SMILES CC1=NC2=CC=CC=C2N1C3CCNC3.Cl
Canonical SMILES CC1=NC2=CC=CC=C2N1C3CCNC3.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a benzimidazole core fused to a pyrrolidine ring. Key structural elements include:

  • Benzimidazole backbone: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3.

  • Methyl group: Substituent at position 2 of the benzimidazole ring.

  • (S)-Pyrrolidin-3-yl group: A five-membered saturated ring with a secondary amine, attached to position 1 of the benzimidazole.

  • Hydrochloride salt: Enhances solubility and stability for pharmacological applications .

Table 1: Key Identifiers and Descriptors

PropertyValue/DescriptorSource
IUPAC Name2-methyl-1-[(3S)-pyrrolidin-3-yl]benzimidazole;hydrochloride
SMILESCC1=NC2=CC=CC=C2N1[C@H]3CCNC3.Cl
InChIKeyDTNJEZJTWBQTRB-PPHPATTJSA-N
Molecular FormulaC12H16ClN3\text{C}_{12}\text{H}_{16}\text{ClN}_{3}
Molecular Weight237.73 g/mol
CAS Number524674-38-2

Stereochemical Considerations

The (S)-configuration at the pyrrolidin-3-yl group is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacokinetic and pharmacodynamic profiles. Computational models suggest this stereochemistry optimizes binding to enzymatic targets like PARP-1/2 .

Synthesis and Preparation

Synthetic Routes

While no explicit synthesis for this compound is documented, analogous benzimidazole-pyrrolidine hybrids are synthesized through multi-step protocols involving:

  • Benzimidazole Core Formation: Condensation of 1,2-diaminobenzene derivatives with carboxylic acids or esters under acidic conditions .

  • Pyrrolidine Functionalization: Introduction of the pyrrolidin-3-yl group via nucleophilic substitution or reductive amination .

  • Chiral Resolution: Separation of enantiomers using chiral chromatography or asymmetric synthesis to isolate the (S)-isomer.

  • Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt .

Table 2: Representative Synthesis Steps for Analogous Compounds

StepProcedureKey Reagents/Intermediates
1Hydrolysis of Cbz-protected esterLiOH, THF/H₂O
2Amide coupling with diaminobenzamideCDI, pyridine/DMF
3Cyclization to form benzimidazoleAcetic acid, reflux
4Deprotection via hydrogenolysisH₂, Pd/C
5Alkylation with chloro-substituted aromaticsK₂CO₃, DMF

Physicochemical Properties

Solubility and Stability

  • Solubility: High aqueous solubility due to the hydrochloride salt (predicted logP ≈ 1.2) .

  • Stability: Stable under ambient conditions but susceptible to decomposition under strong acids/bases or prolonged UV exposure.

Spectroscopic Data

  • ¹H-NMR: Expected signals include aromatic protons (δ 7.2–7.8 ppm), pyrrolidine methylene groups (δ 2.5–3.5 ppm), and N-methyl singlet (δ 3.0 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 237.73 ([M+H]⁺) .

Biological Activities and Research Findings

Anticancer Activity

Analogous compounds exhibit cytotoxicity against BRCA-mutant cell lines (e.g., MDA-MB-436, IC₅₀ = 17.4 µM; CAPAN-1, IC₅₀ = 11.4 µM) . Synergy with DNA-damaging agents is hypothesized but requires validation for this specific derivative.

Table 3: Comparative Cytotoxicity of Benzimidazole Derivatives

CompoundMDA-MB-436 (IC₅₀, µM)CAPAN-1 (IC₅₀, µM)
Veliparib19.815.5
Analog 5cj17.411.4
Analog 5cp19.815.5

Pharmacokinetic and Toxicological Considerations

ADME Profile

  • Absorption: High oral bioavailability predicted due to moderate logP and hydrogen-bonding capacity.

  • Metabolism: Likely hepatic oxidation via CYP3A4, with potential pyrrolidine ring hydroxylation .

  • Excretion: Renal clearance predominates, as suggested by polar metabolite formation .

Toxicity Risks

  • Genotoxicity: Benzimidazoles may intercalate DNA, necessitating Ames test validation .

  • Cardiotoxicity: Pyrrolidine derivatives can prolong QTc intervals; in vitro hERG assays are recommended.

Applications and Future Directions

Therapeutic Prospects

  • Oncology: PARP inhibitors for BRCA-mutant cancers .

  • Antivirals: Benzimidazoles show activity against hepatitis C and HIV .

Research Gaps

  • Target Specificity: Unclear selectivity over PARP family members (e.g., PARP-3/4).

  • In Vivo Efficacy: No preclinical data available for this compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator